N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-oxo-1,2-dihydroisoindole-4-carboxamide;hydrochloride
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Overview
Description
N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-oxo-1,2-dihydroisoindole-4-carboxamide;hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes both an indene and isoindole moiety, making it a subject of interest for researchers in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-oxo-1,2-dihydroisoindole-4-carboxamide;hydrochloride typically involves multiple steps, starting from readily available precursors. One common approach involves the initial formation of the indene moiety, followed by the introduction of the amino group through a series of reactions including reduction and amination. The isoindole component is then synthesized and coupled with the indene derivative under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process. Additionally, purification methods such as recrystallization and chromatography are crucial to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-oxo-1,2-dihydroisoindole-4-carboxamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.
Scientific Research Applications
N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-oxo-1,2-dihydroisoindole-4-carboxamide;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.
Industry: Used in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-oxo-1,2-dihydroisoindole-4-carboxamide;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full potential.
Comparison with Similar Compounds
Similar Compounds
- **N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-oxo-1,2-dihydroisoindole-4-carboxamide
- **N-[(1S,2S)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-oxo-1,2-dihydroisoindole-4-carboxamide
Uniqueness
N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-oxo-1,2-dihydroisoindole-4-carboxamide;hydrochloride stands out due to its specific stereochemistry, which can significantly influence its biological activity and chemical reactivity. The presence of both indene and isoindole moieties also contributes to its unique properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-3-oxo-1,2-dihydroisoindole-4-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2.ClH/c19-16-12-6-2-1-4-10(12)8-14(16)21-17(22)13-7-3-5-11-9-20-18(23)15(11)13;/h1-7,14,16H,8-9,19H2,(H,20,23)(H,21,22);1H/t14-,16-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMMFIYZZFQXHW-VNYZMKMESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)N)NC(=O)C3=CC=CC4=C3C(=O)NC4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](C2=CC=CC=C21)N)NC(=O)C3=CC=CC4=C3C(=O)NC4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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